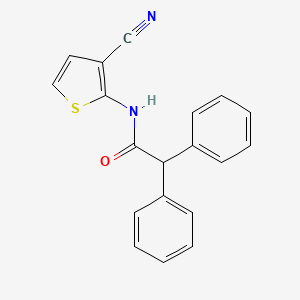

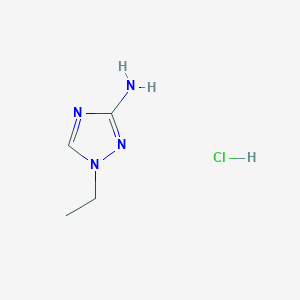

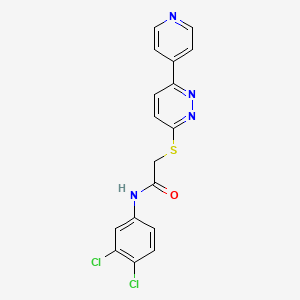

![molecular formula C14H15ClN4O3S B2765215 [4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone CAS No. 852840-19-8](/img/structure/B2765215.png)

[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, a compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is obtained via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .科学的研究の応用

Synthesis and Antiviral Activity

Research has demonstrated the synthesis of related compounds starting from 4-chlorobenzoic acid, leading to derivatives with certain antiviral activities, such as anti-tobacco mosaic virus activity. This process involves multiple steps, including esterification, hydrazination, and cyclization, culminating in the creation of sulfonamide derivatives. These compounds' structures were confirmed through NMR, IR, and elemental analysis, indicating their potential as antiviral agents (Chen et al., 2010).

Histamine H3 Receptor Antagonists

Another study focused on synthesizing derivatives of histamine homologues, including 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide, which were found to be potent and selective histamine H3 receptor antagonists. These compounds, particularly the imidazol-4-ylbutyl analogues, demonstrated high receptor affinity, showing promise for therapeutic applications (Tozer et al., 1999).

Farnesyltransferase Inhibitors with Antitumor Activity

Continued studies on farnesyltransferase (FT) inhibitors highlighted a compound with a similar core structure showing potent preclinical antitumor activity. This research identified specific structural features that contribute to low-nanomolar FT inhibition and cellular activity, leading to promising candidates for clinical trials based on their antitumor efficacy and pharmacokinetics (Hunt et al., 2000).

Antimicrobial and Antimalarial Activity

New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and tested for in vitro antimicrobial activity against a variety of bacterial strains, as well as antifungal and antimalarial activities. These compounds represent a significant interest in developing new therapeutic agents with broad-spectrum antimicrobial efficacy (Bhatt et al., 2016).

Topical Antiglaucoma Agents

Research on imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives synthesized and evaluated as topically active carbonic anhydrase inhibitors for glaucoma treatment. These compounds were assessed for their water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, with one compound showing excellent activity in reducing intraocular pressure in animal models (Lo et al., 1992).

特性

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S/c15-12-1-3-13(4-2-12)23(21,22)19-9-7-17(8-10-19)14(20)18-6-5-16-11-18/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLXFGRKCPJSGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)N2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332456 |

Source

|

| Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852840-19-8 |

Source

|

| Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

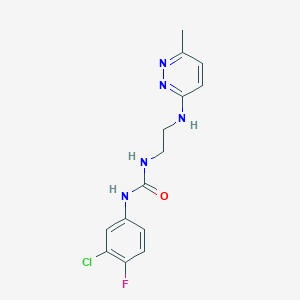

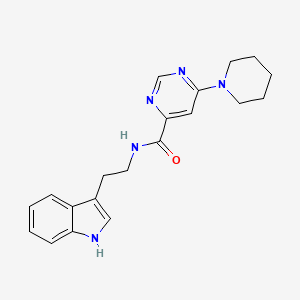

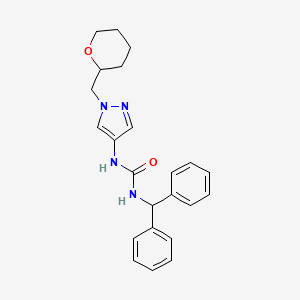

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2765134.png)

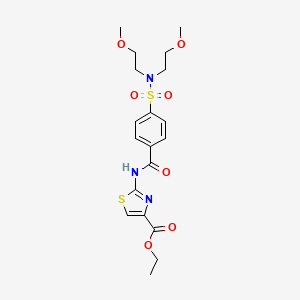

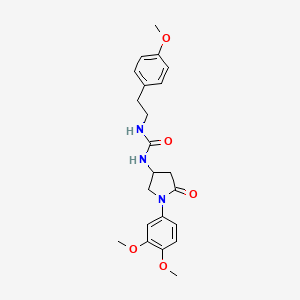

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-fluorophenyl)chromene-3-carboxamide](/img/structure/B2765144.png)

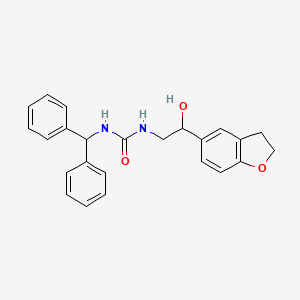

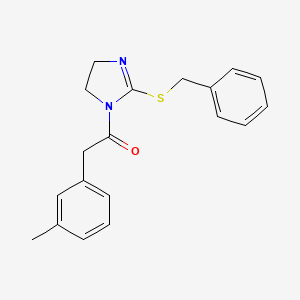

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)

![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)